molecular formula C12H24O2 B1617577 Aceticacid, decyl ester, branched CAS No. 68478-36-4

Aceticacid, decyl ester, branched

Cat. No.: B1617577
CAS No.: 68478-36-4
M. Wt: 200.32 g/mol
InChI Key: YBWGMVNKXYDKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aceticacid, decyl ester, branched, also known as decyl acetate, is an organic compound with the molecular formula C₁₂H₂₄O₂. It is an ester formed from acetic acid and decanol. This compound is commonly used in the fragrance and flavor industry due to its pleasant fruity odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aceticacid, decyl ester, branched can be synthesized through the esterification reaction between acetic acid and decanol. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid. The general reaction is as follows:

CH3COOH+C10H21OHCH3COOC10H21+H2O\text{CH}_3\text{COOH} + \text{C}_{10}\text{H}_{21}\text{OH} \rightarrow \text{CH}_3\text{COO}\text{C}_{10}\text{H}_{21} + \text{H}_2\text{O} CH3​COOH+C10​H21​OH→CH3​COOC10​H21​+H2​O

Industrial Production Methods

In industrial settings, the production of acetic acid, decyl ester, branched often involves the use of acetic anhydride and decanol. This method is preferred due to its higher yield and efficiency. The reaction is as follows:

(CH3CO)2O+C10H21OHCH3COOC10H21+CH3COOH(\text{CH}_3\text{CO})_2\text{O} + \text{C}_{10}\text{H}_{21}\text{OH} \rightarrow \text{CH}_3\text{COO}\text{C}_{10}\text{H}_{21} + \text{CH}_3\text{COOH} (CH3​CO)2​O+C10​H21​OH→CH3​COOC10​H21​+CH3​COOH

Chemical Reactions Analysis

Types of Reactions

Aceticacid, decyl ester, branched undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction.

Common Reagents and Conditions

    Hydrolysis: In the presence of water and an acid or base catalyst, acetic acid, decyl ester, branched can be hydrolyzed back to acetic acid and decanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Hydrolysis: Acetic acid and decanol.

    Transesterification: A new ester and an alcohol.

    Reduction: Decanol and acetic acid.

Scientific Research Applications

Aceticacid, decyl ester, branched has various applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Widely used in the fragrance and flavor industry for its pleasant odor.

Mechanism of Action

The mechanism of action of acetic acid, decyl ester, branched involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of acetic acid and decanol. This reaction is facilitated by the presence of water and an acid or base catalyst.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, octyl ester: Similar in structure but with a shorter carbon chain.

    Acetic acid, dodecyl ester: Similar in structure but with a longer carbon chain.

    Acetic acid, hexyl ester: Another ester with a shorter carbon chain.

Uniqueness

Aceticacid, decyl ester, branched is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its branched structure also influences its reactivity and interactions with other molecules.

Properties

IUPAC Name

(4-methyl-3-propylhexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-5-7-12(10(3)6-2)8-9-14-11(4)13/h10,12H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWGMVNKXYDKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCOC(=O)C)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867636
Record name 4-Methyl-3-propylhexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68478-36-4
Record name Acetic acid, decyl ester, branched
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068478364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, decyl ester, branched
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, decyl ester, branched
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aceticacid, decyl ester, branched
Reactant of Route 2
Reactant of Route 2
Aceticacid, decyl ester, branched
Reactant of Route 3
Aceticacid, decyl ester, branched
Reactant of Route 4
Reactant of Route 4
Aceticacid, decyl ester, branched
Reactant of Route 5
Reactant of Route 5
Aceticacid, decyl ester, branched
Reactant of Route 6
Aceticacid, decyl ester, branched

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.